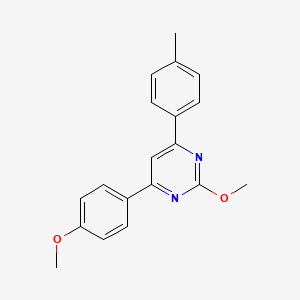

2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of pyrimidine derivatives, such as 2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, typically involves strategies like cyclization, alkylation, or condensation reactions. These methods aim to construct the pyrimidine core while introducing specific substituents at desired positions on the ring. The synthesis may involve starting materials like methoxyacetate, methyl formate, and carbamide in a sequence of reactions that include cyclization and chloridization under optimal conditions to achieve high yields and purity (Liu Guo-ji, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of planar pyrimidine rings that may show significant displacements for ring-substituent atoms. This structural arrangement contributes to the polarization of electronic structures, which is evident in various pyrimidine compounds (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites on the pyrimidine ring. The substitution patterns and functional groups attached to the pyrimidine core significantly influence the compound's chemical behavior and reactivity (D. Hocková et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. For instance, the solubility of these compounds in various solvents can be tailored by modifying the substituent groups (N. Saygılı et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, such as acidity, basicity, and reactivity towards various reagents, are defined by the pyrimidine core and the attached substituents. These properties are critical for applications in chemical synthesis, where pyrimidine derivatives can serve as intermediates or reactants in the formation of more complex molecules (M. Akkurt et al., 2003).

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have been prepared and their alkylation led to compounds that exhibited poor inhibitory activity against DNA viruses but marked inhibitory activity against retrovirus replication in cell culture. The derivatives specifically inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture but were also cytostatic to CEM cell cultures. The antiretroviral activity of these derivatives was comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Crystal Structure Analysis

A study focused on isostructural and essentially isomorphous compounds, highlighting their hydrogen-bonded sheet structures formed by N-H...N and N-H...O hydrogen bonds. This structural analysis contributes to understanding the molecular configurations and interactions of pyrimidine derivatives (Trilleras et al., 2009).

Synthesis of Pyrimidine Derivatives

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates its potential as a new intermediate compound in the production of pyrimidine derivatives. The synthesis process highlighted offers a route to obtaining products with a purity higher than 99.5% (Liu Guo-ji, 2009).

Antimicrobial Activity and Crystal Structures

The antimicrobial activity of pyrimidine-2(1H)-selenone derivatives was investigated, demonstrating very strong activity against selected strains of Gram-positive bacteria and fungi. The effect of the position of the methoxy substituent on biological activity and crystal structure was also studied, showing significant selectivity improvements with different substituent positions (Żesławska et al., 2020).

Liquid Crystal Properties

Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids were synthesized, and their liquid crystal properties were examined. Compounds with methyl and methoxy groups showed nematic liquid crystal properties with a mesophase range of 30-50°C, indicating their potential use in materials science (Mikhaleva, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-4-6-14(7-5-13)17-12-18(21-19(20-17)23-3)15-8-10-16(22-2)11-9-15/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIANHBPJYXCFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500540.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)